molecular formula C18H16Cl2O3 B2356084 Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate CAS No. 344281-32-9

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate

Cat. No. B2356084
CAS RN: 344281-32-9
M. Wt: 351.22
InChI Key: BUKIGRUXKHXWSE-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate, also known as DCPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPM is a member of the family of chalcones, which are known for their diverse biological and pharmacological activities.

Scientific Research Applications

Molecular Docking and Spectroscopic Investigations

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate has been studied for its molecular docking, vibrational, structural, electronic, and optical properties. These studies, employing experimental and theoretical approaches, reveal insights into the compound's stability, reactivity, and potential as a nonlinear optical material. Significantly, the compound has demonstrated inhibition of Placenta Growth Factor (PIGF-1), suggesting potential biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani & Narayana, 2018).

Role in Biosynthesis of Ethylene

In the biosynthesis of ethylene from methionine, methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate has been identified as a key intermediate. Its presence in various microorganisms suggests a fundamental role in metabolic pathways related to methionine processing, further emphasizing its biological significance (Billington, Golding & Primrose, 1979).

Synthesis of Cyclic Peroxides

Research shows the utility of this compound in the synthesis of cyclic peroxides from alkenes and molecular oxygen. This process highlights the compound's versatility in chemical reactions, particularly in the formation of structurally complex and potentially useful organic compounds (Qian, Yamada, Nishino & Kurosawa, 1992).

Applications in Photolysis Studies

The compound's behavior under photolysis has been a subject of study, leading to the formation of various reaction products. This research contributes to our understanding of its chemical properties under light exposure and its potential applications in photochemical processes (Enev, Petkov, Markova & Markov, 1987).

Synthesis of Pyrazole Derivatives

In recent studies, this compound has been employed in the synthesis of novel pyrazole derivatives. The research emphasizes its role in creating structurally diverse and biologically active molecules, further extending its applications in the realm of medicinal chemistry (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad & Lokanath, 2021).

properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O3/c1-11-4-3-5-12(8-11)17(21)10-15(18(22)23-2)14-7-6-13(19)9-16(14)20/h3-9,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKIGRUXKHXWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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